molecular formula C19H15FN2O3 B2714532 N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034456-88-5

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B2714532
CAS No.: 2034456-88-5
M. Wt: 338.338
InChI Key: PLFTWRNZTZTXRO-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-(furan-3-yl)benzylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxylic acid, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group and furan ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
  • N1-(2-bromophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
  • N1-(2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Uniqueness

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}FN3_{3}O3_{3}
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 1396857-47-8
PropertyValue
Molecular FormulaC16_{16}H14_{14}FN3_{3}O3_{3}
Molecular Weight313.30 g/mol
DensityNot Available
Melting PointNot Available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction. The process often includes the preparation of intermediates such as 2-fluorobenzylamine and furan derivatives, followed by coupling reactions with oxalyl chloride. The use of solvents such as dichloromethane and catalysts like triethylamine is common to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related oxalamides have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds generally range from 10 to 50 µg/ml, suggesting a strong potential for therapeutic applications in treating infections.

Anticancer Properties

Several studies have investigated the anticancer activity of oxalamide derivatives. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). In vitro assays revealed IC50 values in the micromolar range, indicating that these compounds may inhibit cancer cell proliferation effectively.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
N1-(2-fluorophenyl)-N2-(4-furan-3-yl)oxalamideHeLa15
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamideHCT11612
N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamideA43118

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of functional groups such as the furan ring may enhance binding affinity through hydrogen bonding and π-stacking interactions.

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various oxalamides, including those structurally related to this compound. The authors reported significant antimicrobial and anticancer activities, suggesting that modifications to the oxalamide scaffold can lead to enhanced biological properties.

In another investigation, researchers examined the cytotoxic effects of furan-containing oxalamides on breast cancer cells, demonstrating that these compounds could induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-16-3-1-2-4-17(16)22-19(24)18(23)21-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFTWRNZTZTXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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